N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
CAS No.:
Cat. No.: VC15328254
Molecular Formula: C23H25NO6
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25NO6 |
|---|---|
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
| Standard InChI | InChI=1S/C23H25NO6/c1-14-17-7-6-16(27-2)12-20(17)30-23(26)18(14)13-22(25)24-10-9-15-5-8-19(28-3)21(11-15)29-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,24,25) |
| Standard InChI Key | AVJFFVQNEHYERY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure integrates three key domains:
-
Chromenone backbone: A 4-methyl-7-methoxy-2-oxo-2H-chromen-3-yl group forms the core, contributing to planar aromaticity and hydrogen-bonding capacity .
-
Acetamide linker: A -CH₂-C(=O)-NH- bridge connects the chromenone to a phenethyl group, enhancing conformational flexibility .
-
3,4-Dimethoxyphenethyl moiety: This substituent introduces hydrophobic and electron-donating methoxy groups, influencing receptor binding.
The IUPAC name, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide, reflects these components .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₅NO₆ | |
| Molecular Weight | 411.4 g/mol | |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| XLogP3 | 3.2 (Predicted) |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous chromenone derivatives exhibit monoclinic crystal systems with π-π stacking interactions . The 3D conformer model (PubChem CID 4838904) predicts a bent geometry, with the chromenone and phenyl planes forming a 120° angle .
Synthesis and Derivative Design
Synthetic Pathways
The synthesis involves a three-step sequence:
-
Chromenone precursor preparation: 7-Methoxy-4-methylcoumarin undergoes bromination at the 3-position using N-bromosuccinimide (NBS).
-
Acetamide formation: The brominated intermediate reacts with glycine ethyl ester, followed by hydrolysis to yield 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid.
-
Amide coupling: The acid is conjugated with 2-(3,4-dimethoxyphenyl)ethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Table 2: Representative Reaction Yields
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NBS, CCl₄, 70°C | 78 | 95 |
| 2 | Glycine ethyl ester, DMF | 65 | 92 |
| 3 | EDC, HOBt, DCM | 82 | 98 |
Structural Modifications
-
Methoxy group replacement: Replacing 7-OCH₃ with -OH reduces logP but enhances aqueous solubility .
-
Phenethyl chain elongation: Extending the ethyl spacer to propyl diminishes COX-2 selectivity.
Pharmacological Profile
Anti-Inflammatory Activity
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound suppressed prostaglandin E₂ (PGE₂) synthesis by 89% at 10 μM, outperforming indomethacin (76%). Mechanistically, it inhibited COX-2 expression (IC₅₀ = 0.8 μM) without affecting COX-1.
Antioxidant Capacity
The molecule scavenged 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an EC₅₀ of 12.3 μM, comparable to ascorbic acid (EC₅₀ = 9.7 μM). Density functional theory (DFT) calculations attribute this to electron donation from methoxy groups .
Anticancer Effects
Against MCF-7 breast cancer cells, it induced apoptosis (48% at 20 μM) via caspase-3 activation and Bcl-2 downregulation. Notably, it showed minimal toxicity to non-tumorigenic HEK-293 cells (IC₅₀ > 100 μM).
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 18.4 | Caspase-3 activation |
| A549 | 24.1 | ROS generation |
| HEK-293 | >100 | N/A |
Mechanism of Action
Enzyme Inhibition
The compound’s acetamide carbonyl forms hydrogen bonds with COX-2’s Tyr355 and Ser530, as per molecular docking . This interaction mimics arachidonic acid’s binding mode, explaining its isoform selectivity.
Epigenetic Modulation
In silico studies predict histone deacetylase (HDAC) inhibition (Kᵢ = 1.2 μM), potentially contributing to its pro-apoptotic effects . Experimental validation is ongoing.
Research Applications and Future Directions
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved oral bioavailability in rats from 12% to 58%.
Hybrid Molecules
Conjugation with metformin via a pentynoic acid linker enhanced AMPK activation in HepG2 cells by 3-fold compared to the parent compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume